GR 94800

Description

Properties

IUPAC Name |

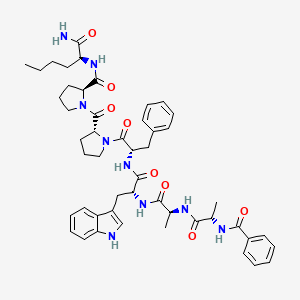

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEISCOCKRHHOU-UJYVDGJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H61N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161781 | |

| Record name | GR 94800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141636-65-9 | |

| Record name | GR 94800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 94800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GR 94800

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, downstream signaling pathways, and the experimental protocols used for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. It was developed as a selective antagonist for the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). NK2 receptors are predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Their activation is implicated in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, selective NK2 receptor antagonists like this compound have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome and asthma.

Binding Affinity and Selectivity

The affinity and selectivity of this compound for the tachykinin receptor subtypes (NK1, NK2, and NK3) have been determined through competitive radioligand binding assays. The potency of an antagonist is often expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pKB value indicates a higher affinity of the antagonist for the receptor.

Table 1: Binding Affinities of this compound for Tachykinin Receptors [1]

| Receptor Subtype | pKB Value |

| NK2 | 9.6 |

| NK1 | 6.4 |

| NK3 | 6.0 |

As the data indicates, this compound exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 and NK3 receptors, demonstrating its high selectivity.

Mechanism of Action: Antagonism of NK2 Receptor Signaling

The NK2 receptor is a G protein-coupled receptor that, upon activation by an agonist like neurokinin A, couples to heterotrimeric G proteins, primarily of the Gq/11 and Gs families. This compound acts as a competitive antagonist, binding to the NK2 receptor and preventing its activation by endogenous agonists, thereby inhibiting the downstream signaling cascades.

Inhibition of the Gq/11-PLC-IP3-Ca2+ Pathway

The primary signaling pathway activated by the NK2 receptor is mediated by the Gq/11 family of G proteins.

-

G Protein Activation: Agonist binding to the NK2 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. The α-subunit (Gαq/11) releases GDP and binds GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

This compound, by blocking the initial step of receptor activation, prevents this entire cascade, leading to the inhibition of NKA-induced physiological effects.

Inhibition of the Gs-Adenylate Cyclase-cAMP Pathway

In addition to Gq/11 coupling, the NK2 receptor can also couple to Gs proteins.

-

G Protein Activation: Agonist binding to the NK2 receptor activates the Gs protein, causing its α-subunit (Gαs) to exchange GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to a range of cellular responses, which can be cell-type specific.

This compound also blocks this signaling pathway by preventing the initial activation of the NK2 receptor.

Experimental Protocols

The pharmacological properties of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for two key types of assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the NK2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-SR48968 or [125I]-NKA) to each well.

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Isolated Organ Bath Assay

This functional assay measures the ability of an antagonist to inhibit the contractile response of a smooth muscle tissue to an agonist.

Protocol:

-

Tissue Preparation:

-

Euthanize an appropriate animal model (e.g., guinea pig) and dissect the desired tissue (e.g., ileum, trachea, or bladder).

-

Place the tissue in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously bubbled with carbogen (95% O2, 5% CO2).

-

Prepare segments of the tissue of appropriate size and mount them in an isolated organ bath chamber.

-

-

Experimental Setup:

-

The organ bath chamber contains the physiological salt solution maintained at 37°C and continuously gassed with carbogen.

-

One end of the tissue segment is fixed, and the other is connected to an isometric force transducer to measure muscle tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

-

Antagonist and Agonist Addition:

-

Add this compound to the organ bath at a specific concentration and allow it to incubate with the tissue for a set time (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve by adding increasing concentrations of an NK2 receptor agonist (e.g., NKA or a selective agonist like [β-Ala8]-NKA(4-10)) to the bath.

-

Record the contractile response at each agonist concentration until a maximal response is achieved.

-

Repeat this process with different concentrations of this compound.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, a measure of the antagonist's potency. A slope of 1 in the Schild plot is indicative of competitive antagonism.

-

Summary of Quantitative Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Receptor | Assay Type | Reference |

| pKB | 9.6 | NK2 | Radioligand Binding | [1] |

| pKB | 6.4 | NK1 | Radioligand Binding | [1] |

| pKB | 6.0 | NK3 | Radioligand Binding | [1] |

Conclusion

This compound is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor. Its mechanism of action involves the direct blockade of the NK2 receptor, thereby inhibiting the downstream signaling cascades mediated by Gq/11 and Gs proteins. This antagonism prevents the production of second messengers such as IP3, DAG, and cAMP, and the subsequent mobilization of intracellular calcium, ultimately leading to the inhibition of physiological responses like smooth muscle contraction. The pharmacological profile of this compound has been thoroughly characterized using standard in vitro methodologies, including competitive radioligand binding assays and isolated organ bath experiments, which have quantitatively defined its high affinity and selectivity for the NK2 receptor. This detailed understanding of its mechanism of action provides a solid foundation for its use as a pharmacological tool and for the exploration of its therapeutic potential.

References

A Technical Guide to GR 94800 (Rizatriptan): Mechanism, Pharmacology, and Experimental Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the compound GR 94800, now known as Rizatriptan. Rizatriptan is a second-generation member of the triptan class of drugs, developed for the acute treatment of migraine with or without aura.[1][2] Its therapeutic efficacy is rooted in its potent and selective agonist activity at specific serotonin (5-hydroxytryptamine, 5-HT) receptors, which are integral to the pathophysiology of migraine headaches.[1]

Core Mechanism of Action

Rizatriptan's therapeutic activity is attributed to its high-affinity agonist effects at human 5-HT1B and 5-HT1D receptors.[2][3] This interaction leads to a triad of effects that collectively ameliorate migraine attacks:

-

Cranial Vasoconstriction: Rizatriptan stimulates 5-HT1B receptors located on the smooth muscle of dilated intracranial extracerebral blood vessels, leading to their constriction.[1] This counteracts the painful vasodilation characteristic of a migraine attack.

-

Inhibition of Neuropeptide Release: By acting on presynaptic 5-HT1D receptors on trigeminal nerve endings, Rizatriptan inhibits the release of pro-inflammatory and vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[1]

-

Reduced Trigeminal Pain Pathway Transmission: Agonist activity in the brainstem is believed to inhibit nociceptive neurotransmission within the central trigeminocervical complex, effectively dampening the transmission of pain signals.[2]

The downstream signaling cascade for both 5-HT1B and 5-HT1D receptors, which are Gi/o-coupled, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Pharmacological Data

The selectivity and pharmacokinetic profile of Rizatriptan are critical to its therapeutic window and efficacy. The following tables summarize key quantitative data derived from preclinical and clinical studies.

Receptor Binding Affinity Profile

Rizatriptan demonstrates high affinity and selectivity for 5-HT1B/1D receptors.[3][4] Its affinity for other 5-HT receptor subtypes is weak, and it shows no significant activity at a broad range of other neurotransmitter receptors.[1][3]

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1B | ~8.0 - 8.5 |

| 5-HT1D | ~8.0 - 8.5 |

| 5-HT1A | < 6.5 |

| 5-HT1E | < 6.0 |

| 5-HT1F | ~6.5 - 7.0 |

| 5-HT7 | < 6.0 |

| Table 1: Representative binding affinities (pKi) of Rizatriptan for human serotonin receptor subtypes. Data compiled from multiple sources including comparative reviews of triptans. Higher pKi values indicate higher binding affinity.[5] |

Functional Potency

The functional consequence of receptor binding is demonstrated by its potent vasoconstrictor effect on relevant cranial arteries, which is significantly more pronounced than on peripheral or coronary arteries.

| Assay | Parameter | Value |

| Human Middle Meningeal Artery Constriction | EC50 | 90 nM |

| Table 2: Functional potency of Rizatriptan in an ex vivo human tissue model relevant to migraine pathophysiology. |

Human Pharmacokinetic Parameters

Rizatriptan is characterized by rapid absorption and a relatively short half-life compared to other triptans.[1]

| Parameter | Value | Unit |

| Bioavailability (Absolute) | ~45 | % |

| Time to Peak Plasma Conc. (Tmax) | 1.0 - 1.5 | hours |

| Plasma Half-life (t1/2) | 2 - 3 | hours |

| Plasma Protein Binding | 14 | % |

| Volume of Distribution (Vd) | ~140 (males), ~110 (females) | L |

| Primary Metabolism | Monoamine Oxidase A (MAO-A) | - |

| Excretion (Oral Dose) | 82% Urine, 12% Feces | % of dose |

| Table 3: Summary of key pharmacokinetic parameters for an oral 10 mg dose of Rizatriptan in adults.[1][2] |

Key Experimental Protocols

The pharmacological data presented were generated using established and validated methodologies. Below are detailed summaries of the core experimental protocols.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of Rizatriptan for various receptor subtypes.

-

Objective: To quantify the interaction between Rizatriptan and specific receptor targets.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing a single human recombinant receptor subtype (e.g., 5-HT1B, 5-HT1D) or from homogenized tissue. Protein concentration is determined via a BCA or similar assay.

-

Competitive Binding Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [3H]-5-HT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Rizatriptan.

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 (concentration of Rizatriptan that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Cranial Artery Vasoconstriction Assay

This functional assay measures the potency (EC50) of Rizatriptan in constricting blood vessels implicated in migraine.

-

Objective: To assess the functional effect of Rizatriptan on isolated human cranial arteries.

-

Methodology:

-

Tissue Preparation: Segments of human middle meningeal arteries are obtained from surgical patients (with consent) and immediately placed in cold physiological salt solution.

-

Mounting: Arterial rings (2-4 mm in length) are carefully dissected and mounted in organ baths containing a physiological buffer solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Tension Recording: The rings are connected to isometric force transducers to continuously record changes in vascular tension. An optimal baseline tension is applied, and the tissue is allowed to equilibrate.

-

Cumulative Concentration-Response Curve: Once a stable baseline is achieved, cumulative concentrations of Rizatriptan are added to the organ bath. The increase in tension (vasoconstriction) is recorded after each addition until a maximal response is observed.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a reference agent (e.g., potassium chloride). A concentration-response curve is plotted, and the EC50 value (the concentration producing 50% of the maximal response) is calculated using non-linear regression analysis.

-

References

GR94800: A Technical Guide to its NK2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurokinin-2 (NK2) receptor selectivity of GR94800, a potent peptide antagonist. This document outlines the quantitative binding affinities, detailed experimental methodologies for assessing receptor selectivity, and the underlying signaling pathways.

Core Data Presentation: GR94800 Tachykinin Receptor Selectivity

The selectivity of GR94800 is demonstrated by its differential binding affinity for the three tachykinin receptor subtypes: NK1, NK2, and NK3. The following table summarizes the antagonist potency (pKB values) of GR94800 at these receptors. A higher pKB value indicates a stronger binding affinity.

| Compound | NK1 Receptor (pKB) | NK2 Receptor (pKB) | NK3 Receptor (pKB) |

| GR94800 | 6.4[1] | 9.6[1] | 6.0[1] |

Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. It is a measure of the antagonist's potency.

The data clearly illustrates the high selectivity of GR94800 for the NK2 receptor over the NK1 and NK3 subtypes.

Signaling Pathways

Tachykinin receptors, including NK2, are G-protein coupled receptors (GPCRs). Upon agonist binding, the NK2 receptor primarily couples to Gq/11 G-proteins, initiating a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

References

Unveiling the Biological Activity of GR 94800: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of GR 94800, a potent and selective tachykinin neurokinin 2 (NK2) receptor antagonist. The information is curated for professionals in the fields of pharmacology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activity: A Potent and Selective NK2 Receptor Antagonist

This compound is a linear heptapeptide that demonstrates high affinity and selectivity for the tachykinin NK2 receptor.[1] Its chemical structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH2.[1] The primary mechanism of action of this compound is the competitive antagonism of the NK2 receptor, thereby inhibiting the biological effects of endogenous tachykinins like neurokinin A (NKA).[1] This targeted activity makes this compound a valuable tool for studying the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions mediated by tachykinin signaling, such as irritable bowel syndrome and bronchial hyperreactivity.[1]

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound have been quantified in various in vitro and in situ experimental models. The following table summarizes the key quantitative data on its biological activity.

| Parameter | Receptor | Value | Species | Reference |

| pKB | NK2 | 9.6 | Not Specified | |

| pKB | NK1 | 6.4 | Not Specified | |

| pKB | NK3 | 6.0 | Not Specified | |

| pA2 | NK2 | 6.0 ± 0.4 | Rat | [1] |

| pA2 | NK2 | 5.4 ± 0.3 | Gerbil | [1] |

| pA2 | NK2 | 4.8 ± 0.1 | Not Specified | [1] |

Signaling Pathway of NK2 Receptor and Inhibition by this compound

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor activates intracellular signaling cascades, leading to various physiological responses. This compound, as a competitive antagonist, blocks this binding and subsequent signaling.

Caption: Mechanism of action of this compound as an antagonist at the NK2 receptor.

Experimental Protocol: In Vitro Assessment of NK2 Receptor Antagonism

The following is a representative protocol for determining the antagonist activity of this compound at the NK2 receptor, based on the principles of in vitro pharmacology.

Objective: To determine the pA2 value of this compound against an NK2 receptor agonist in an isolated tissue preparation.

Materials:

-

Isolated tissue preparation expressing NK2 receptors (e.g., rat vas deferens, hamster trachea).

-

Krebs-Henseleit or other suitable physiological salt solution.

-

NK2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)).

-

This compound.

-

Organ bath setup with isometric transducers and data acquisition system.

-

Carbogen gas (95% O2 / 5% CO2).

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Dissect the target tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.

-

-

Agonist Concentration-Response Curve (Control):

-

Construct a cumulative concentration-response curve for the NK2 receptor agonist.

-

Add the agonist in increasing concentrations to the organ bath and record the contractile response until a maximal response is achieved.

-

Wash the tissue extensively to return to baseline.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound into the organ bath.

-

Allow the antagonist to incubate with the tissue for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.[1]

-

-

Agonist Concentration-Response Curve (in the presence of Antagonist):

-

In the continued presence of this compound, repeat the cumulative concentration-response curve for the NK2 receptor agonist.

-

A rightward shift in the concentration-response curve is expected, indicating competitive antagonism.

-

-

Data Analysis:

-

Repeat steps 3 and 4 with several different concentrations of this compound.

-

Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.

-

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the antagonist activity of a compound like this compound.

Caption: General workflow for in vitro characterization of this compound.

This guide provides a foundational understanding of the biological activity of this compound. For further, more specific applications and in vivo studies, researchers should consult the primary literature and adapt protocols to their specific experimental needs.

References

An In-depth Technical Guide to the GR 94800 Peptide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 is a potent and highly selective synthetic peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its linear heptapeptide structure, incorporating specific D-amino acids and terminal modifications, confers high affinity and selectivity, making it a valuable tool in pharmacological research. This document provides a comprehensive overview of the core structure of this compound, its pharmacological properties, mechanism of action, and detailed experimental protocols relevant to its study. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to facilitate understanding.

Core Structure and Physicochemical Properties

This compound is a synthetic linear heptapeptide designed for high-affinity binding to the NK2 receptor.[1] Its structure incorporates unnatural D-amino acids to enhance stability and potency.

1.1 Amino Acid Sequence and Modifications

The primary structure of this compound is characterized by an N-terminal benzoyl (PhCO) group and a C-terminal amide (NH2). These modifications contribute to the peptide's stability and pharmacological activity.

-

Full Sequence: PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2[2][3]

-

One-Letter Sequence: PhCO-AA(D-W)F(D-P)P(Nle)-NH2[2]

Key Features:

-

N-Terminal Cap: A benzoyl (PhCO) group protects against enzymatic degradation by aminopeptidases.

-

C-Terminal Cap: An amide group (NH2) neutralizes the C-terminal charge and protects against carboxypeptidase degradation.

-

D-Amino Acids: The inclusion of D-Tryptophan and D-Proline enhances resistance to proteolysis and contributes to the specific conformation required for receptor binding.

-

Norleucine (Nle): This non-proteinogenic amino acid is a stereoisomer of leucine.

1.2 Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C49H61N9O8 | [2] |

| Molecular Weight | 904.06 g/mol | [2] |

| CAS Registry Number | 141636-65-9 | [2] |

| Class | Peptide, Neuropeptide | [2] |

| Salt Form | Commonly supplied as a trifluoroacetate (TFA) salt | [2] |

Pharmacological Profile

This compound is distinguished by its high potency and selectivity as an antagonist for the NK2 receptor compared to NK1 and NK3 receptors.

2.1 Receptor Binding Affinity and Potency

The following tables summarize the quantitative measures of this compound's activity at tachykinin receptors. The pKB is the negative logarithm of the antagonist's dissociation constant (KB), with higher values indicating greater potency.

Table 2.1: Receptor Antagonist Potency (pKB Values)

| Receptor Subtype | pKB Value | Selectivity (vs. NK2) | Reference(s) |

| NK2 | 9.6 | - | [1][3][4][5] |

| NK1 | 6.4 | ~1585-fold lower | [1][3][4][5] |

| NK3 | 6.0 | ~3981-fold lower | [1][3][4][5] |

Table 2.2: Functional Antagonism (pA2 Values) The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

| Species/Assay | pA₂ Value | Reference |

| Rat | 6.0 ± 0.4 | [1] |

| Gerbil | 5.4 ± 0.3 | [1] |

| Against specific NK2 agonist | 4.8 ± 0.1 | [1] |

Table 2.3: Competitive Binding and Dissociation Constants

| Parameter | Tissue | Value | Reference |

| pIC50 | Various | 8.4 - 9.5 | [3] |

| KD (nM) | Bladder, Colon | 0.4 | [3] |

| KD (nM) | Fundus | 1.9 | [3] |

| KD (nM) | Vas Deferens | 1.4 | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The endogenous agonist for this receptor is Neurokinin A (NKA).[1]

3.1 NK2 Receptor Signaling

Activation of the NK2 receptor by NKA initiates a signaling cascade via the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular Ca²⁺, which mediates various cellular responses.

Figure 1: NK2 receptor signaling pathway and the inhibitory action of this compound.

3.2 Antagonistic Action of this compound

As a competitive antagonist, this compound binds to the NK2 receptor at the same site as NKA but does not activate it. By occupying the binding site, it prevents NKA from binding and initiating the downstream signaling cascade, thereby inhibiting the physiological effects mediated by the NK2 receptor.

Figure 2: Logical flow of competitive antagonism by this compound at the NK2 receptor.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis and characterization of this compound, reflecting standard laboratory practices.

4.1 Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the Fmoc/tBu strategy for SPPS.

1. Resin Preparation:

-

Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove piperidine.

3. Amino Acid Coupling Cycle (for each amino acid in reverse order: Nle, Pro, D-Pro, Phe, D-Trp, Ala, Ala):

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor reaction completion with a ninhydrin test. If incomplete, repeat the coupling step.

-

Wash the resin as described in step 2.

-

Repeat the deprotection (step 2) and coupling (step 3) cycle for each amino acid in the sequence.

4. N-Terminal Benzoylation:

-

After coupling the final Alanine and removing its Fmoc group, add a solution of benzoic acid, HBTU/HOBt, and DIPEA in DMF to the resin.

-

Allow the reaction to proceed for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

5. Cleavage and Deprotection:

-

Dry the fully assembled peptide-resin under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to remove the peptide from the resin and cleave side-chain protecting groups.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

-

Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

4.2 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the NK2 receptor.

1. Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK2 receptor.

-

Radioligand: A high-affinity NK2 receptor agonist or antagonist labeled with a radioisotope (e.g., [³H]-NKA).

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, potent NK2 ligand (e.g., NKA or SR48968).

-

This compound (test compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific control, or a concentration of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) , where [L] is the radioligand concentration and KD is its dissociation constant.

Figure 3: Workflow for a competitive radioligand binding assay to characterize this compound.

References

- 1. Linear Heptapeptide Antagonist, this compound - Creative Peptides [creative-peptides.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. This compound | CAS:141636-65-9 | Potent, selective NK2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 141636-65-9 | GR94800 | Tocris Bioscience [tocris.com]

GR 94800: A Technical Guide to a Potent and Selective Tachykinin NK₂ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 is a synthetic heptapeptide that has been identified as a highly potent and selective antagonist for the tachykinin neurokinin-2 (NK₂) receptor. This document provides a comprehensive overview of the discovery, history, pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays, quantitative data on its binding affinity and functional activity, and visualizations of the relevant signaling pathways are presented to serve as a technical resource for researchers in pharmacology and drug development.

Discovery and History

This compound was developed by Glaxo Group Research in the early 1990s as part of a research program aimed at identifying potent and selective antagonists for the tachykinin NK₂ receptor. The discovery of this compound was a result of systematic modifications to the structure of substance P-related peptides. Researchers found that the incorporation of a D-Proline residue at position 9 enhanced NK₂ receptor agonist potency and selectivity. Further optimization, including the addition of a lipophilic N-terminal substituent (benzoyl group) and modifications to the N-terminal amino acids, led to the development of the highly potent and selective NK₂ antagonist, this compound.[1] Its chemical structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH₂.[1]

The development of this compound and other NK₂ receptor antagonists was driven by the potential therapeutic applications in conditions where tachykinins, particularly neurokinin A (NKA), are implicated. These conditions include bronchial hyperreactivity, irritable bowel syndrome (IBS), and cystitis.[1]

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the tachykinin NK₂ receptor over the NK₁ and NK₃ receptor subtypes. This selectivity is crucial for minimizing off-target effects and for elucidating the specific roles of the NK₂ receptor in physiological and pathological processes.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound at tachykinin receptors.

| Receptor Subtype | pKb | Reference |

| NK₂ | 9.6 | [1] |

| NK₁ | 6.4 | [1] |

| NK₃ | 6.0 | [1] |

Table 1: Antagonist Potency (pKb) of this compound at Tachykinin Receptors.

| Species | Assay | pA₂ Value | Reference |

| Rat | Spinal Tachykinin NK₂ Receptor Depolarization | 6.0 ± 0.4 | [1] |

| Gerbil | Spinal Tachykinin NK₂ Receptor Depolarization | 5.4 ± 0.3 | [1] |

| Rat | Unspecified NK₂ Receptor Agonist | 4.8 ± 0.1 | [1] |

Table 2: Functional Antagonism (pA₂) of this compound.

Mechanism of Action and Signaling Pathways

The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand neurokinin A (NKA). This compound acts as a competitive antagonist at this receptor, blocking the binding of NKA and subsequent intracellular signaling.

The NK₂ receptor is known to couple to at least two major G-protein signaling pathways:

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for the contractile responses in smooth muscle tissues.

-

Gs Pathway: The NK₂ receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can have various downstream effects depending on the cell type.

By blocking the NK₂ receptor, this compound inhibits these signaling cascades, thereby preventing the physiological effects of NKA, such as smooth muscle contraction and neuronal depolarization.

Mandatory Visualizations

Figure 1: Tachykinin NK₂ Receptor Gq/11 Signaling Pathway

Figure 2: Tachykinin NK₂ Receptor Gs Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the pharmacological properties of this compound and other NK₂ receptor antagonists.

Radioligand Binding Assay (Hypothetical Detailed Protocol)

This protocol is a representative example based on common practices for studying GPCRs and is intended to be a guide. Specific parameters may need to be optimized for individual laboratory conditions.

Objective: To determine the binding affinity (Ki) of this compound for the tachykinin NK₂ receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human NK₂ receptor (e.g., CHO-K1 cells).

-

Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or a suitable radiolabeled NK₂ antagonist.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Non-specific binding determinator: High concentration of a non-radiolabeled NK₂ ligand (e.g., 1 µM NKA).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK₂ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of cell membrane suspension, 25 µL of binding buffer, and 25 µL of [¹²⁵I]-NKA (at a final concentration close to its Kd).

-

Non-specific Binding: 50 µL of cell membrane suspension, 25 µL of 1 µM NKA, and 25 µL of [¹²⁵I]-NKA.

-

Competition Binding: 50 µL of cell membrane suspension, 25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M), and 25 µL of [¹²⁵I]-NKA.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a beta or gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay (Hypothetical Detailed Protocol)

Objective: To functionally assess the antagonist activity of this compound by measuring its ability to inhibit NKA-induced inositol phosphate accumulation.

Materials:

-

Cells expressing the NK₂ receptor (e.g., HEK293 or CHO cells).

-

[³H]-myo-inositol.

-

Inositol-free DMEM.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

-

NKA stock solution.

-

This compound stock solution.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: Seed cells in 24-well plates and grow to near confluency. Label the cells by incubating overnight with [³H]-myo-inositol in inositol-free DMEM.

-

Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes in stimulation buffer.

-

Stimulation: Add NKA (at a concentration that gives a submaximal response, e.g., EC₈₀) to the wells and incubate for 30-60 minutes at 37°C.

-

Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Purification of Inositol Phosphates: Apply the cell lysates to anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulated against the log concentration of NKA in the presence and absence of different concentrations of this compound. Perform a Schild analysis to determine the pA₂ value for this compound, which is a measure of its antagonist potency.

Calcium Mobilization Assay (Hypothetical Detailed Protocol)

Objective: To measure the ability of this compound to inhibit NKA-induced intracellular calcium mobilization.

Materials:

-

Cells expressing the NK₂ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

-

NKA stock solution.

-

This compound stock solution.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.

-

Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a few seconds. Inject NKA (at a concentration that gives a maximal or submaximal response) into the wells and continue to record the fluorescence intensity over time (typically 1-2 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of the maximal NKA response against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the tachykinin NK₂ receptor. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo research. This technical guide provides a centralized resource of its key properties and experimental methodologies to aid researchers in the fields of pharmacology and drug discovery. The detailed protocols and signaling pathway diagrams offer a practical framework for designing and interpreting experiments involving this compound and the NK₂ receptor.

References

GR 94800: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Tachykinin NK2 Receptor Antagonist for Research Applications

This technical guide provides a comprehensive overview of GR 94800, a potent and selective antagonist of the tachykinin neurokinin 2 (NK2) receptor. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological properties, mechanism of action, and key experimental applications of this compound as a research tool.

Introduction to this compound

This compound is a linear heptapeptide with the chemical structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH2. It is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). Due to its high affinity and selectivity for the NK2 receptor, this compound serves as an invaluable tool for investigating the physiological and pathological roles of the NK2 receptor signaling pathway.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Receptor Target | Reference |

| pKB | 9.6 | NK2 | [1] |

| pKB | 6.4 | NK1 | [1] |

| pKB | 6.0 | NK3 | [1] |

Mechanism of Action and Signaling Pathway

The tachykinin NK2 receptor is predominantly coupled to Gq/11 and Gs G proteins. As a competitive antagonist, this compound binds to the NK2 receptor at the same site as the endogenous agonist, NKA, but does not activate the receptor. This binding event blocks NKA-induced downstream signaling cascades.

Upon agonist activation, the NK2 receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and neuronal excitation. Additionally, NK2 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: NK2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This compound is a versatile tool for a range of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments utilizing this antagonist.

In Vitro Smooth Muscle Contraction Assay

This assay is fundamental for characterizing the antagonistic properties of this compound on smooth muscle tissues.

Objective: To determine the potency of this compound in antagonizing NKA-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, hamster trachea)

-

Organ bath system with temperature control and aeration

-

Krebs-Henseleit solution (or appropriate physiological salt solution)

-

Neurokinin A (NKA)

-

This compound

-

Isotonic transducer and data acquisition system

Procedure:

-

Prepare isolated smooth muscle strips and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15-20 minutes.

-

Obtain a cumulative concentration-response curve for NKA by adding increasing concentrations of the agonist to the organ bath.

-

Wash the tissue extensively to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for NKA.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Analyze the data to determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Caption: Workflow for Smooth Muscle Contraction Assay.

In Vivo Intestinal Motility Assay

This in vivo model allows for the investigation of the effects of this compound on gastrointestinal transit.

Objective: To assess the inhibitory effect of this compound on NKA-induced changes in intestinal motility.

Materials:

-

Rodents (e.g., mice or rats)

-

Neurokinin A (NKA)

-

This compound

-

Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

-

Oral gavage needles

Procedure:

-

Fast animals overnight with free access to water.

-

Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal, intravenous) at a predetermined time before the agonist challenge.

-

Administer NKA (or saline control) to induce changes in intestinal motility.

-

Immediately after the NKA challenge, administer a charcoal meal orally to all animals.

-

After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method.

-

Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the intestinal transit as a percentage of the total length of the small intestine.

-

Compare the intestinal transit between different treatment groups to determine the effect of this compound.

References

GR 94800: A Technical Guide to its Antagonism of Neurokinin A Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GR 94800, a potent and selective antagonist of the neurokinin-2 (NK2) receptor, and its interaction with neurokinin A (NKA) signaling. NKA, a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception, primarily through activation of the G-protein coupled NK2 receptor.[1] This document details the pharmacological profile of this compound, outlines the key signaling pathways initiated by NKA, and provides detailed experimental protocols for studying these interactions. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NKA-NK2 receptor system.

Introduction to Neurokinin A and the NK2 Receptor

Neurokinin A (NKA), also known as Substance K, is a decapeptide neurotransmitter derived from the preprotachykinin-A gene, the same gene that encodes for Substance P.[2] It is widely distributed throughout the central and peripheral nervous systems and exerts its biological effects by binding to and activating tachykinin receptors. There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3, all of which are G-protein coupled receptors (GPCRs).[1] NKA exhibits a preferential binding affinity for the NK2 receptor.[3]

Activation of the NK2 receptor by NKA initiates a cascade of intracellular signaling events, primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] These signaling events ultimately lead to various physiological responses, including:

-

Smooth Muscle Contraction: NKA is a potent constrictor of smooth muscle in the airways, gastrointestinal tract, and urinary bladder.[4]

-

Neurogenic Inflammation: NKA contributes to inflammatory processes by increasing vascular permeability and promoting the release of inflammatory mediators.[2]

-

Pain Transmission: NKA is involved in the modulation of nociceptive signals in the spinal cord.

Given the role of NKA in these processes, the NK2 receptor has emerged as a promising therapeutic target for a range of conditions, including asthma, irritable bowel syndrome (IBS), and visceral pain.[5]

This compound: A Potent and Selective NK2 Receptor Antagonist

This compound is a synthetic heptapeptide that acts as a highly potent and selective competitive antagonist of the NK2 receptor.[6] Its structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2.[7] The selectivity of this compound for the NK2 receptor over NK1 and NK3 receptors makes it a valuable tool for elucidating the specific physiological roles of NKA-mediated signaling.

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

| Receptor | pKB | Reference |

| NK2 | 9.6 | [8][9] |

| NK1 | 6.4 | [8][9] |

| NK3 | 6.0 | [8][9] |

Table 2: Functional Antagonism of this compound

| Preparation | Agonist | Assay | pA2 / IC50 | Reference |

| Rat Spinal Cord | NK2 Agonist | Depolarization | pA2 = 6.0 ± 0.4 | [6] |

| Gerbil Spinal Cord | NK2 Agonist | Depolarization | pA2 = 5.4 ± 0.3 | [6] |

| Hamster Urinary Bladder Membranes | [125I]-iodohistidyl-NKA | Radioligand Binding | Ki = 1.4 nM | [10] |

Neurokinin A Signaling Pathways

The binding of NKA to the NK2 receptor triggers a well-defined signaling cascade. The following diagram illustrates the primary downstream signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and NKA signaling.

Radioligand Binding Assay for NK2 Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the NK2 receptor (e.g., from CHO cells or hamster urinary bladder).

-

Radioligand: [125I]-iodohistidyl-NKA or [3H]-SR48968.

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of unlabeled NKA).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the NK2 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[11] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled NKA, and membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vitro Functional Assay: Calcium Mobilization

This protocol measures the ability of this compound to antagonize NKA-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the NK2 receptor (e.g., CHO-K1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Neurokinin A.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

-

Cell Culture and Dye Loading: Culture cells expressing the NK2 receptor to an appropriate confluency. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Place the cell plate in the fluorometric reader and measure the baseline fluorescence for a short period.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of NKA (typically the EC80) to all wells to stimulate calcium release.

-

Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the NKA response against the logarithm of the this compound concentration to determine the IC50 value.

In Vitro Functional Assay: Inositol Phosphate Accumulation

This assay quantifies the ability of this compound to inhibit NKA-stimulated production of inositol phosphates (IPs), a direct downstream product of PLC activation.

Materials:

-

Cells expressing the NK2 receptor.

-

myo-[3H]inositol.

-

Neurokinin A.

-

This compound.

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).[13]

-

Cell lysis buffer (e.g., perchloric acid).

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).[13]

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Labeling: Incubate cells with myo-[3H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.[7]

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl and varying concentrations of this compound.[13]

-

Stimulation: Add NKA to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.

-

Lysis and Extraction: Terminate the reaction by adding a cell lysis buffer and extract the soluble inositol phosphates.

-

Separation of IPs: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion exchange chromatography.

-

Quantification: Elute the IPs and measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: Calculate the total [3H]inositol phosphate accumulation for each condition. Plot the percentage of inhibition of the NKA-stimulated response against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Model: Visceral Hypersensitivity

This protocol describes a model to assess the efficacy of this compound in reducing visceral pain, a key symptom of IBS.

Materials:

-

Rodents (rats or mice).

-

Agent to induce visceral hypersensitivity (e.g., acetic acid, trinitrobenzenesulfonic acid (TNBS), or water avoidance stress).[8][14]

-

Colorectal distension (CRD) apparatus (balloon catheter, pressure transducer, and data acquisition system).

-

This compound formulation for in vivo administration (e.g., intraperitoneal or oral).

-

Electromyography (EMG) electrodes and recording system (optional, for measuring abdominal muscle contractions).[14]

Procedure:

-

Induction of Visceral Hypersensitivity: Induce a state of visceral hypersensitivity in the animals using a validated method. For example, intracolonic administration of a dilute irritant or exposure to chronic stress.[8][14]

-

Drug Administration: Administer this compound or vehicle to the animals at various doses and time points before the assessment of visceral sensitivity.

-

Assessment of Visceral Nociception:

-

Insert a lubricated balloon catheter into the colon of the anesthetized or conscious animal.

-

Perform graded colorectal distension by inflating the balloon to different pressures.

-

Measure the visceromotor response (VMR), which can be quantified by observing abdominal withdrawal reflexes or by recording abdominal muscle EMG activity.[14]

-

-

Data Analysis: Compare the VMR to CRD in this compound-treated animals with that of vehicle-treated animals. A reduction in the VMR indicates an analgesic effect of the compound.

Conclusion

This compound is a powerful research tool and a lead compound for the development of therapeutics targeting the NKA-NK2 receptor system. Its high potency and selectivity allow for the precise investigation of the physiological and pathophysiological roles of NKA. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel NK2 receptor antagonists. Further research into the therapeutic potential of blocking NKA signaling holds promise for the treatment of a variety of disorders characterized by smooth muscle hyperreactivity, inflammation, and visceral pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurokinin A - Wikipedia [en.wikipedia.org]

- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Rational design of high affinity tachykinin NK2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GR 94800: Application Notes and Experimental Protocols for a Potent and Selective Tachykinin NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Structurally, it is a linear heptapeptide with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. Its high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a valuable tool for investigating the physiological and pathological roles of the NK2 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.

Mechanism of Action

This compound functions as a competitive antagonist at the tachykinin NK2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, neurokinin A (NKA). This blockade inhibits the downstream signaling cascade typically initiated by NKA binding.

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. Activation of the receptor by an agonist like NKA initiates the following signaling cascade:

-

Gq/11 Pathway : Activation of phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Increased intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

-

Gs Pathway : Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

This compound, by blocking the binding of NKA, prevents the initiation of these signaling events.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound from various in vitro studies.

| Receptor Subtype | Ligand | Parameter | Value | Species | Reference |

| NK2 | This compound | pKB | 9.6 | - | [1] |

| NK1 | This compound | pKB | 6.4 | - | [1] |

| NK3 | This compound | pKB | 6.0 | - | [1] |

| Tissue | Competitor | Parameter | Value | Species | Reference |

| Rat Fundus | This compound | pIC50 | 8.4 - 9.5 | Rat | |

| Rat Colon | This compound | pIC50 | 8.4 - 9.5 | Rat | |

| Rat Bladder | This compound | pIC50 | 8.4 - 9.5 | Rat | |

| Rat Vas Deferens | This compound | pIC50 | 8.4 - 9.5 | Rat |

| Tissue | Agonist | Antagonist | Parameter | Value | Species | Reference |

| Rat Fundus | [Lys5,MeLeu9,Nle10]NKA(4-10) | SR 48968 | pA2 | 7.6 - 8.2 | Rat | |

| Rat Bladder | [Lys5,MeLeu9,Nle10]NKA(4-10) | SR 48968 | pA2 | 7.6 - 8.2 | Rat | |

| Rat Fundus | [Lys5,MeLeu9,Nle10]NKA(4-10) | MEN 10627 | pA2 | 7.6 - 8.2 | Rat | |

| Rat Bladder | [Lys5,MeLeu9,Nle10]NKA(4-10) | MEN 10627 | pA2 | 7.6 - 8.2 | Rat |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the tachykinin NK2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells stably expressing the human tachykinin NK2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or another suitable radiolabeled NK2 receptor agonist.

-

This compound

-

Non-specific binding control: A high concentration of unlabeled Neurokinin A (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for total binding).

-

25 µL of unlabeled Neurokinin A (for non-specific binding).

-

25 µL of the serially diluted this compound.

-

25 µL of [¹²⁵I]-NKA (at a concentration close to its Kd).

-

100 µL of the cell membrane suspension.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay (Schild Analysis)

This protocol describes the determination of the antagonist potency (pA2 value) of this compound against Neurokinin A-induced smooth muscle contraction in an isolated tissue preparation.

Materials:

-

Animal model: Guinea pig.

-

Tissue: Trachea.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Neurokinin A (NKA).

-

This compound.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring preparations (2-3 mm wide) and mount them in isolated organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Obtain a cumulative concentration-response curve for NKA (e.g., 10⁻¹⁰ to 10⁻⁶ M).

-

Wash the tissues and allow them to return to baseline.

-